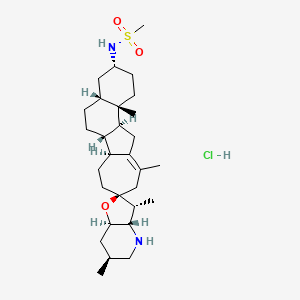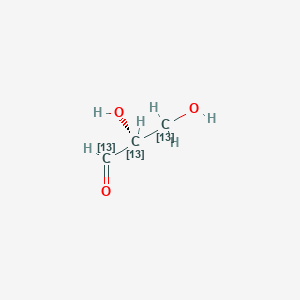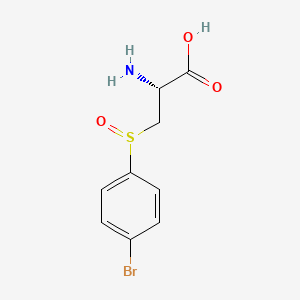
S-(4-Bromophenyl)cysteine sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-Bromophenyl)cysteine sulfoxide is an organic compound that features a bromophenyl group attached to a sulfinyl moiety and an L-alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Bromophenyl)cysteine sulfoxide typically involves the introduction of the bromophenyl group to the L-alanine backbone through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
S-(4-Bromophenyl)cysteine sulfoxide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3-((4-Bromophenyl)sulfonyl)-L-alanine.
Reduction: The major product is 3-((4-Phenyl)sulfinyl)-L-alanine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
S-(4-Bromophenyl)cysteine sulfoxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of S-(4-Bromophenyl)cysteine sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the sulfinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-L-alanine: This compound is similar but has a sulfone group instead of a sulfinyl group.
3-((4-Phenyl)sulfinyl)-L-alanine: This compound lacks the bromine atom in the phenyl group.
Uniqueness
S-(4-Bromophenyl)cysteine sulfoxide is unique due to the presence of both the bromophenyl and sulfinyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, while the sulfinyl group can undergo redox reactions, making this compound versatile for various applications .
特性
CAS番号 |
152406-99-0 |
|---|---|
分子式 |
C9H10BrNO3S |
分子量 |
292.147 |
IUPAC名 |
(2R)-2-amino-3-(4-bromophenyl)sulfinylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO3S/c10-6-1-3-7(4-2-6)15(14)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-,15?/m0/s1 |
InChIキー |
RMEPGYSIRTUMIL-CYQMCQFNSA-N |
SMILES |
C1=CC(=CC=C1S(=O)CC(C(=O)O)N)Br |
同義語 |
S-(4-bromophenyl)cysteine sulfoxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



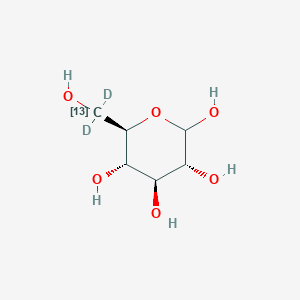
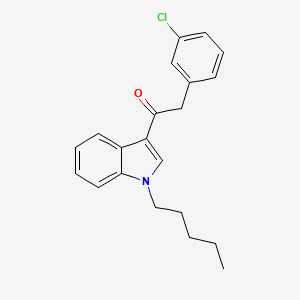
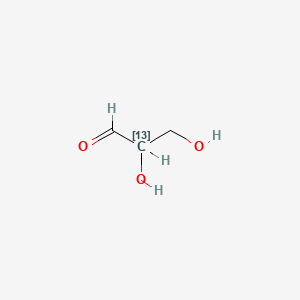
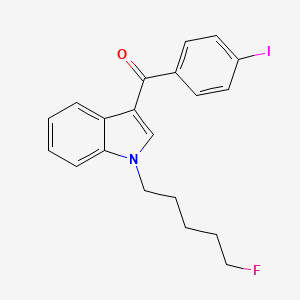
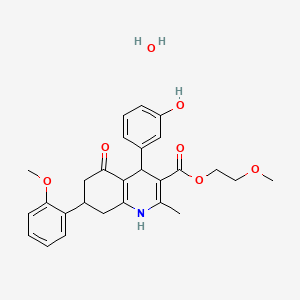
![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)
